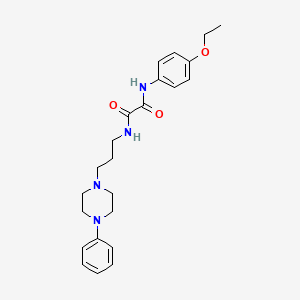
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DFP-10825, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine inhibits the activity of specific enzymes that are involved in various biological processes. One of the main targets of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine inhibits the activity of DPP-IV by binding to the active site of the enzyme, thereby preventing the cleavage of specific peptides. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and the formation of beta-amyloid plaques and alpha-synuclein aggregates.
Biochemical and Physiological Effects
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine inhibits the activity of specific enzymes that are involved in cancer cell proliferation, glucose metabolism, and the formation of beta-amyloid plaques and alpha-synuclein aggregates. In vivo studies have shown that 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has potential in the treatment of various diseases such as cancer and neurodegenerative diseases. However, further studies are required to fully understand the biochemical and physiological effects of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
Vorteile Und Einschränkungen Für Laborexperimente
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several advantages and limitations for lab experiments. One of the main advantages is that 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a small molecule inhibitor that can be easily synthesized and modified. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have potential in various scientific research applications, which makes it a valuable tool for researchers. However, one of the main limitations of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is that it has not been extensively studied in vivo, which limits its potential in clinical applications.
Zukünftige Richtungen
There are several future directions for the research of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. One of the main areas of research is in the development of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine derivatives that have improved potency and selectivity. Additionally, further studies are required to fully understand the biochemical and physiological effects of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. Furthermore, in vivo studies are required to determine the potential of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine in clinical applications. Overall, the research on 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has shown promising results and further studies are required to fully understand its potential in various scientific research applications.
Synthesemethoden
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is synthesized through a multistep process that involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2,4-difluorobenzene sulfonyl chloride in the presence of a base. The resulting product is then reacted with piperidine to obtain 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. The synthesis of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been extensively studied for its potential in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques and alpha-synuclein aggregates, which are hallmarks of these diseases.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-8-6-14(18-19)11-3-2-7-20(10-11)23(21,22)15-5-4-12(16)9-13(15)17/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQATPFSOEMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2794016.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2794018.png)

![6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2794023.png)

![1-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2794025.png)
![1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2794026.png)
![3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2794027.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2794031.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B2794033.png)